1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-2-4-10(8-11)14-15-12(16-20-14)9-17-7-3-6-13(17)18/h2,4-5,8H,3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFFXWRBNVMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors, followed by the attachment of the pyrrolidin-2-one moiety. Key steps may involve:
Cyclization Reaction: Formation of the 1,2,4-oxadiazole ring from hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: Attachment of the 3-methoxyphenyl group via Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Final Assembly: The pyrrolidin-2-one ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding intermediates such as amidoximes or carboxylic acids.
Example from Literature :
- Hydrolysis of 1,2,4-oxadiazoles under basic conditions generates stable carboxylates, as observed in analogs like 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one .
Functionalization of the Methoxyphenyl Group
The 3-methoxyphenyl substituent undergoes typical aromatic electrophilic substitution reactions.
Key Insight :
- Demethylation of the methoxy group to a hydroxyl group (e.g., using BBr₃) enhances hydrogen-bonding potential, relevant in drug design .
Reactivity of the Pyrrolidin-2-one Ring
The γ-lactam ring exhibits reactivity typical of cyclic amides:
Example Reaction Pathway :
- Hydrolysis of pyrrolidin-2-one with NaOH yields 4-aminobutanoic acid derivatives , confirmed in structurally related compounds.
Cross-Coupling and Cycloaddition Reactions
The oxadiazole ring participates in transition-metal-catalyzed cross-couplings and [3+2] cycloadditions:
| Reaction Type | Catalyst/Reagents | Products | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-substituted oxadiazoles | |
| Huisgen Cycloaddition | Cu(I), azides | Triazole-linked hybrids |
Note :
Biological Interactions and Prodrug Activation
In pharmacological contexts, the oxadiazole ring acts as a bioisostere for ester or carbonyl groups, influencing metabolic stability:
| Process | Enzyme/System | Outcome | Source |
|---|---|---|---|
| Oxidative Demethylation | Cytochrome P450 enzymes | Formation of phenolic metabolites | |
| Hydrolytic Cleavage | Serum esterases | Release of pyrrolidinone derivatives |
Research Finding :
- Analogous oxadiazoles (e.g., 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-isopropyltetrahydroquinazoline-2,4-dione ) show prolonged half-lives due to resistance to enzymatic hydrolysis.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique structural features and potential biological activity.
Materials Science: The compound’s heterocyclic structure could be useful in designing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in studying biological pathways and interactions.
Mechanism of Action
The mechanism by which 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methoxyphenyl group can contribute to these interactions by providing specific binding affinities and electronic properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with other pyrrolidin-2-one and 1,2,4-oxadiazole derivatives. Key analogs include:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Effects : The 3-methoxy group in the target compound enhances hydrophilicity compared to chloro or methyl groups, as seen in and .
Physicochemical Properties
Biological Activity
The compound 1-{[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation : CCOC(=O)N1CC(C(=N)N=C1C2=CC(=C(C=C2)OC)C=N)N
This structure features a pyrrolidinone ring linked to an oxadiazole moiety, which is known for conferring various pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Research suggests that these compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways critical for bacterial survival .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study demonstrated that derivatives of oxadiazoles possess cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Emerging evidence suggests that certain oxadiazole derivatives may exhibit neuroprotective effects. They appear to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of oxadiazole derivatives, This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating promising antibacterial activity .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound induced significant cell death at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis revealed that the compound triggered apoptosis in these cells through mitochondrial pathway activation .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines.
- Antioxidant Properties : The compound may reduce oxidative stress markers in neuronal cells.
Data Table: Biological Activities
Q & A
Q. Key Reaction Conditions :
- Temperature: 80–100°C for cyclization steps.
- Catalysts: Lewis acids (e.g., ZnCl₂) for regioselective oxadiazole formation .
Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .
- FTIR : Verification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone, C-O-C stretch at ~1250 cm⁻¹ for methoxyphenyl) .
- NMR : ¹H/¹³C NMR for structural confirmation (e.g., methoxy proton singlet at δ 3.8 ppm, oxadiazole-linked methylene protons at δ 4.2 ppm) .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Oxadiazole derivatives are reported to exhibit:
- Anticancer Activity : Inhibition of topoisomerase II or kinase pathways in cell lines (e.g., MCF-7, HeLa) via competitive binding assays .
- Antimicrobial Effects : MIC assays against Gram-positive bacteria (e.g., S. aureus) with IC₅₀ values <10 μM .
- Neuroprotective Potential : Modulation of GABA receptors in rodent models, though specific data for this compound requires validation .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF to enhance nucleophilicity during coupling steps, increasing yield by ~20% .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve regioselectivity in oxadiazole formation .
- Temperature Gradients : Use microwave-assisted synthesis (100°C, 30 min) to reduce side products and improve purity to >98% .
Q. Data-Driven Example :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| ZnCl₂ | 72 | 95 |
| FeCl₃ | 85 | 97 |
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate ¹H NMR with 2D COSY and HSQC to assign overlapping proton signals (e.g., pyrrolidinone vs. oxadiazole methylene groups) .
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by growing single crystals in ethyl acetate/hexane (slow evaporation) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
Advanced: What experimental design considerations are critical for evaluating its bioactivity in cancer research?
Methodological Answer:
- Cell Line Selection : Use panels of cancer cell lines (e.g., breast MCF-7, lung A549) with non-malignant controls (e.g., HEK293) to assess selectivity .
- Dose-Response Curves : Test concentrations from 1 nM–100 μM over 72 hours, using MTT assays with triplicate replicates .
- Mechanistic Studies : Include Western blotting for apoptosis markers (e.g., caspase-3) and flow cytometry for cell cycle arrest analysis .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact its storage and bioactivity?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC. The compound is stable at pH 6–8 but degrades in acidic conditions (t₁/₂ = 12 hours at pH 2) .
- Thermal Stability : Store at –20°C in argon atmosphere; DSC analysis shows decomposition onset at 150°C .
- Bioactivity Correlation : Compare IC₅₀ values of fresh vs. degraded samples to establish stability-activity relationships .
Advanced: What strategies address regioselectivity challenges during oxadiazole ring formation?
Methodological Answer:
- Precursor Design : Use tert-butyloxycarbonyl (Boc)-protected intermediates to direct cyclization to the 1,2,4-oxadiazole isomer .
- Microwave Irradiation : Enhance kinetic control to favor the desired regioisomer (e.g., 85% yield vs. 60% under conventional heating) .
- Computational Prediction : Apply Fukui indices to predict electrophilic/nucleophilic sites and guide reagent selection .
Advanced: How can molecular docking and dynamics elucidate its interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs based on structural homology to known oxadiazole-binding proteins .
- Docking Workflow : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate poses with MD simulations (GROMACS, 50 ns) to assess binding stability .
- Key Interactions : Identify hydrogen bonds between the oxadiazole N-atom and target residues (e.g., EGFR Thr790) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
